Gynosaponin S

Description

Contextualization of Gypenoside XVII within Natural Product Research

Gypenoside XVII is a dammarane-type triterpenoid (B12794562) saponin (B1150181), a class of naturally occurring glycosides abundant in various plant species. mdpi.com It is primarily isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb known in traditional Chinese medicine as "Jiaogulan," and also found in species like Panax notoginseng. glpbio.comresearchgate.net The historical application of Gynostemma pentaphyllum dates back to the Ming Dynasty in China, where it was used as a medicinal herb. mdpi.com In the broader context of natural product research, Gypenoside XVII is significant due to its structural similarity to ginsenosides (B1230088), the active compounds in ginseng, which has led to Gynostemma pentaphyllum being referred to as "Southern Ginseng." caldic.com This structural analogy has spurred scientific interest in the pharmacological potential of gypenosides.

The study of gypenosides, including Gypenoside XVII, is part of a larger effort to identify and characterize bioactive compounds from traditional medicinal plants. mdpi.com These compounds are investigated for their potential therapeutic applications, which range from anti-inflammatory and antioxidant to neuroprotective and cardiovascular benefits. mdpi.comspandidos-publications.comsemanticscholar.org The difficulty in isolating large quantities of Gypenoside XVII has historically limited in-depth research, but advancements in enzymatic biotransformation are beginning to address this challenge. mdpi.com

Overview of Foundational Research on Gypenoside XVII

Early investigations into Gynostemma pentaphyllum were prompted by observations of longevity in Chinese populations that consumed it. caldic.com The first isolation of dammarane-type saponins (B1172615) from this plant by Japanese scholars in 1976 was a pivotal moment in this research area. mdpi.com Foundational research on Gypenoside XVII has since established it as a major active component of Gynostemma pentaphyllum, accounting for a significant percentage of the total saponins. mdpi.com

Initial pharmacological studies have revealed a wide array of biological activities. Gypenoside XVII has been identified as a novel phytoestrogen, a plant-derived compound that can interact with estrogen receptors. mdpi.comspandidos-publications.com This characteristic is believed to underlie some of its observed effects. Early research has demonstrated its potential in several areas:

Neuroprotection: Studies have shown its protective effects in models of Alzheimer's disease and other neurological conditions. spandidos-publications.comnih.gov

Cardiovascular Protection: Research has indicated its ability to protect against atherosclerosis and myocardial ischemia-reperfusion injury. semanticscholar.orgnih.gov

Anti-inflammatory and Antioxidant Effects: Foundational studies have highlighted its capacity to reduce inflammation and combat oxidative stress. researchgate.netspandidos-publications.com

These initial findings have positioned Gypenoside XVII as a compound of significant scientific interest, prompting further investigation into its mechanisms of action.

Scope and Objectives of Current Academic Inquiry into Gypenoside XVII

Contemporary research on Gypenoside XVII is focused on elucidating the precise molecular mechanisms that underpin its diverse pharmacological effects. A primary objective is to move beyond the initial observations of its bioactivity to a detailed understanding of its interactions with cellular and molecular targets. Key areas of current academic inquiry include:

Delineating Signaling Pathways: A major focus is to identify and characterize the specific signaling pathways modulated by Gypenoside XVII. Research has already implicated several pathways, including the PI3K/Akt, SIRT1-FOXO3A, and C3aR/STAT3 signaling pathways, in its neuroprotective, cardioprotective, and anti-inflammatory actions. semanticscholar.orgnih.govnih.govnih.gov

Investigating Neuroprotective Mechanisms: Current studies are exploring its role in mitigating glutamate (B1630785) excitotoxicity, reducing the formation of amyloid-β plaques, and promoting neuronal survival in models of neurodegenerative diseases and spinal cord injury. mdpi.comspandidos-publications.comcaymanchem.com

Understanding Cardiovascular Benefits: Researchers are investigating its anti-atherosclerotic effects, including its ability to lower lipid levels, reduce endothelial cell apoptosis, and improve mitochondrial function in cardiac cells. glpbio.comsemanticscholar.orgnih.gov

Exploring Anti-inflammatory and Immunomodulatory Roles: Ongoing research aims to detail its impact on inflammatory mediators and immune cell function, such as inhibiting the production of pro-inflammatory cytokines and modulating microglia activation. researchgate.netnih.govresearchgate.net

Optimizing Production: A practical objective of current research is the development of efficient methods, such as enzymatic biotransformation, for the large-scale production of Gypenoside XVII to facilitate further research and potential therapeutic development. mdpi.com

The overarching goal of this multifaceted research is to build a comprehensive scientific foundation for the potential development of Gypenoside XVII as a therapeutic agent for a range of health conditions.

Detailed Research Findings

In-Vitro Research on Gypenoside XVII

The following table summarizes key findings from in-vitro studies on Gypenoside XVII, detailing the experimental models, observed effects, and implicated mechanisms of action.

| Experimental Model | Key Findings | Implicated Mechanism of Action |

| Rat cortical nerve terminals (synaptosomes) | Dose-dependently decreased glutamate release with an IC50 value of 16 μM. mdpi.com | Suppression of N- and P/Q-type Ca2+ channels and protein kinase A (PKA). mdpi.com |

| Human umbilical vein endothelial cells (HUVECs) | Protected against oxidized low-density lipoprotein (Ox-LDL)-induced apoptosis and reduced reactive oxygen species (ROS) generation. glpbio.com | ERα/PI3K/Akt Pathway. glpbio.com |

| THP-1 macrophage-derived foam cells | Enhanced cholesterol efflux and mitigated inflammation. glpbio.com | Upregulation of ABCA1, ABCG1, and miR-182–5p; downregulation of HDAC9. glpbio.com |

| Rat pheochromocytoma (PC-12) cells | Conferred protection against Aβ25–35-induced neurotoxicity. glpbio.com | Estrogen receptor-dependent activation of PI3K/Akt pathways, inactivation of GSK-3β, and activation of Nrf2/ARE/HO-1 pathways. glpbio.com |

| PC12 cells expressing Swedish mutant APP isoform 695 | Induced autophagic clearance of amyloid-β precursor protein (APP), Aβ40, and Aβ42. caymanchem.com | Activation of transcription factor EB (TFEB) leading to enhanced lysosome biogenesis and autophagy flux. chemfaces.com |

| Lipopolysaccharide (LPS)-induced murine RAW 264.7 macrophages | Significantly inhibited the generation of TNF-α and IL-6. mdpi.com | Anti-inflammatory pathways. mdpi.com |

| H9c2 cardiomyocytes | Protected against hypoxia/reoxygenation-induced cell death, reduced LDH release, and caspase-3 activation. nih.gov | Suppression of endoplasmic reticulum stress–induced mitochondrial injury via PI3K/AKT and P38-related signaling pathways. nih.gov |

| Gastric cancer cells (HGC-27 and SGC-7901) | Induced apoptosis in a time- and dose-dependent manner. frontiersin.org | Inhibition of the PI3K/AKT/mTOR signaling pathway. frontiersin.org |

In-Vivo Research on Gypenoside XVII

The following table presents a selection of in-vivo research findings for Gypenoside XVII, outlining the animal models used, the observed therapeutic effects, and the proposed mechanisms.

| Animal Model | Key Findings | Implicated Mechanism of Action |

| Kainic acid-induced glutamate excitotoxicity rat model | Pretreatment significantly prevented seizures, rescued neuronal cell injury, and reduced glutamate elevation in the cortex. mdpi.com | Regulation of synaptic glutamate release and cerebral blood flow. mdpi.com |

| Mouse model of spinal cord injury | Improved functional recovery, suppressed neuronal apoptosis, and reduced the inflammatory response. spandidos-publications.com | Regulation of the microRNA-21-mediated PTEN/AKT/mTOR pathway. spandidos-publications.com |

| ApoE−/− mice (model for atherosclerosis) | Reduced serum lipid levels, increased expression of antioxidant enzymes, and decreased atherosclerotic lesion formation. glpbio.com | Phytoestrogen activity, antioxidant properties, and modulation of the ERα-mediated PI3K/Akt pathway. semanticscholar.org |

| Chronic unpredictable mild stress (CUMS) mouse model | Attenuated depression-like behaviors and inhibited microglia activation. researchgate.netnih.gov | Inhibition of complement C3/C3aR/STAT3/cytokine signaling in the prefrontal cortex. researchgate.netnih.gov |

| Xylene-induced acute ear edema mouse model | Showed a swelling inhibition rate of 80.55%, indicating significant anti-inflammatory activity. mdpi.com | Inhibition of the production of TNF-α and IL-6. mdpi.com |

| Transgenic APP/PS1 mouse model of Alzheimer's disease | Prevented the formation of hippocampal and cortical Aβ plaques and ameliorated spatial cognitive deficits. caymanchem.com | Activation of TFEB, enhancing lysosome biogenesis and autophagic clearance of amyloid-β. chemfaces.com |

| Langendorff-perfused rat hearts (myocardial ischemia-reperfusion injury model) | Reduced cardiac dysfunction, inhibited myocardial oxidative stress and apoptosis, and improved contractile recovery. nih.gov | Inhibition of ER stress–induced mitochondrial injury through PI3K/AKT and P38 signaling pathways. nih.gov |

| Middle cerebral artery occlusion/reperfusion (MCAO/R) rat model | Ameliorated neurological dysfunction, reduced cerebral infarct volume, and inhibited oxidative damage and inflammatory responses. nih.gov | Regulation of mitochondrial autophagy via crosstalk between SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways. nih.gov |

Structure

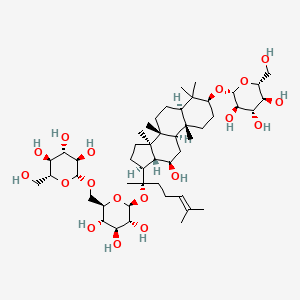

2D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBFCAALKKNCJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80321-69-3 | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 181 °C | |

| Record name | Gynosaponin S | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preclinical Investigations of Gypenoside Xvii Bioactivity

Research on Antineoplastic Effects

Gypenoside XVII, a saponin (B1150181) derived from Gynostemma pentaphyllum, has demonstrated significant antineoplastic properties in a variety of preclinical studies. dovepress.comdovepress.comcymitquimica.comresearchgate.net Its anticancer activities are multifaceted, targeting key cellular processes involved in tumor development and progression. dovepress.comnih.govd-nb.info

Modulation of Cell Proliferation and Cell Cycle Progression in Neoplastic Cells

Gypenoside XVII has been shown to inhibit the proliferation of various cancer cells. dovepress.comnih.gov Studies have demonstrated that it can arrest the cell cycle at different checkpoints, thereby halting the uncontrolled division of cancer cells. dovepress.com For instance, in human oral cancer SAS cells, gypenosides have been observed to suppress cell growth. researchgate.net Similarly, in human colorectal cancer SW-480 cells, gypenosides inhibited cell proliferation in a dose- and time-dependent manner. plos.org

The mechanisms underlying this antiproliferative effect involve the modulation of key regulatory proteins. Gypenosides can cause DNA damage in cancer cells, which in turn activates checkpoint proteins like Chk2. dovepress.com This activation leads to the upregulation of p53 and p21, which then inhibit cyclin-dependent kinase 2 (Cdk2) and cyclin E, resulting in cell cycle arrest at the G0/G1 and G1/S phases. dovepress.com Furthermore, gypenosides can activate p16, p21, and p27, which also contribute to cell cycle arrest by inhibiting cyclin D1/CDK4/6 complexes. dovepress.com In gastric cancer cell lines HGC-27 and SGC-7901, gypenosides were found to inhibit growth in a concentration- and time-dependent manner. nih.gov

Gypenosides have also been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell proliferation and survival. dovepress.com This inhibition further contributes to the suppression of cancer cell growth. dovepress.com

Table 1: Effects of Gypenosides on Cell Proliferation and Cell Cycle in Various Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Molecular Targets | Reference |

| SW-480 | Colorectal Cancer | Inhibition of proliferation | - | plos.org |

| Caco-2 | Colorectal Cancer | G0/G1 and G1/S phase arrest | p53, p21, Cdk2, Cyclin E | dovepress.com |

| SCC-4 | Oral Squamous Carcinoma | G0/G1 and G1/S phase arrest | p53, p21, Cdk2, Cyclin E | dovepress.com |

| SAS | Oral Cancer | Inhibition of growth | - | researchgate.net |

| HGC-27 | Gastric Cancer | Inhibition of growth | PI3K/AKT/mTOR pathway | nih.gov |

| SGC-7901 | Gastric Cancer | Inhibition of growth | PI3K/AKT/mTOR pathway | nih.gov |

| Eca-109 | Esophageal Cancer | Inhibition of proliferation | - | dovepress.com |

| WEHI-3 | Leukemia | Inhibition of cell growth | ROS generation | dovepress.com |

| HepG-2 | Hepatoma | Inhibition of cell growth | ROS generation | dovepress.com |

| Huh-7 | Hepatoma | Inhibition of cell growth | ROS generation | dovepress.com |

Induction of Apoptosis in Various Cancer Cell Lines

A significant aspect of the antineoplastic activity of Gypenoside XVII is its ability to induce apoptosis, or programmed cell death, in cancer cells. dovepress.comnih.govfrontiersin.org This process is crucial for eliminating malignant cells without causing inflammation. dovepress.com Gypenosides trigger apoptosis through multiple molecular pathways. dovepress.comresearchgate.net

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). dovepress.comdovepress.com Elevated ROS levels in cancer cells can lead to oxidative stress, which in turn activates apoptotic pathways. dovepress.comdovepress.com This has been observed in various cancer cell lines, including SW-480, Eca-109, SW-620, Caco-2, WEHI-3, SAS, HepG-2, and Huh-7 cells. dovepress.com The increase in ROS can lead to mitochondrial membrane potential depolarization, a key event in the intrinsic apoptotic pathway. dovepress.comdovepress.com

Gypenosides also modulate the expression of proteins involved in the mitochondrial-dependent pathway of apoptosis. dovepress.comresearchgate.net They can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins. dovepress.comnih.gov This shift in balance leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently caspase-3 and -7, executing the apoptotic process. dovepress.comdovepress.com

Furthermore, gypenosides can induce apoptosis through the endoplasmic reticulum (ER) stress pathway. dovepress.com The generation of ROS can induce ER stress, leading to the activation of caspase-12, which also activates the executioner caspases-3 and -7. dovepress.com In gastric cancer cells, gypenosides have been shown to induce apoptosis by downregulating Bcl-2 and Bcl-xl and upregulating Bax and cleaved caspase 3. nih.gov

Table 2: Induction of Apoptosis by Gypenosides in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Mechanisms | Reference |

| SW-480 | Colorectal Cancer | ROS generation, mitochondrial damage | plos.org |

| SW-620 | Colorectal Cancer | ROS generation, increased intracellular oxidative stress | dovepress.comfrontiersin.org |

| Caco-2 | Colorectal Cancer | ROS generation | dovepress.com |

| Eca-109 | Esophageal Cancer | ROS generation, increased intracellular oxidative stress | dovepress.comfrontiersin.org |

| SAS | Oral Cancer | ROS generation, mitochondrial-dependent pathway | dovepress.comresearchgate.net |

| WEHI-3 | Leukemia | ROS generation, mitochondrial-dependent pathway | dovepress.comdovepress.com |

| HL-60 | Leukemia | Mitochondrial-dependent pathway | dovepress.com |

| Huh-7 | Hepatoma | ROS generation, mitochondrial-dependent pathway | dovepress.comdovepress.com |

| A549 | Lung Cancer | Mitochondrial-dependent pathway | dovepress.com |

| HGC-27 | Gastric Cancer | PI3K/AKT/mTOR pathway, modulation of Bcl-2 family proteins | nih.gov |

| SGC-7901 | Gastric Cancer | PI3K/AKT/mTOR pathway, modulation of Bcl-2 family proteins | nih.gov |

Inhibition of Malignant Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. plos.orgbiomedgrid.com Gypenosides have been found to inhibit these processes in various cancer cell types. dovepress.combiomedgrid.comiiarjournals.orgnih.gov

Studies on human oral cancer SAS cells have shown that gypenosides can inhibit migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. dovepress.combiomedgrid.com MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell movement. biomedgrid.com Gypenosides also inhibit urokinase-plasminogen activator (uPA), another key enzyme in cancer invasion. dovepress.combiomedgrid.com

The inhibition of migration and invasion by gypenosides is mediated through the downregulation of signaling pathways such as the ERK1/2 and NF-κB pathways. dovepress.combiomedgrid.com In human tongue cancer SCC4 cells, gypenosides were shown to inhibit migration and invasion by down-regulating proteins such as RAS, NF-κB, COX2, and MMP-9. iiarjournals.orgnih.gov Similarly, in human colorectal cancer SW-480 cells, gypenosides were found to inhibit cell migration. plos.org Research on anaplastic thyroid cancer (ATC) cell lines also demonstrated that Gypenoside LI significantly inhibited cell migration and invasion. springermedizin.de

Table 3: Inhibition of Migration and Invasion by Gypenosides

| Cell Line | Cancer Type | Inhibitory Mechanisms | Reference |

| SAS | Oral Cancer | Inhibition of MMP-2, MMP-9, and uPA via downregulation of ERK1/2 and NF-κB signaling | dovepress.combiomedgrid.com |

| SCC-4 | Tongue Cancer | Downregulation of RAS, NF-κB, COX2, and MMP-9 | iiarjournals.orgnih.gov |

| SW-480 | Colorectal Cancer | Inhibition of cell migration | plos.org |

| 8305C | Anaplastic Thyroid Cancer | Inhibition of migration and invasion | springermedizin.de |

| C643 | Anaplastic Thyroid Cancer | Inhibition of migration and invasion | springermedizin.de |

Studies on Tumorigenesis in Preclinical Models

The anticancer effects of gypenosides observed in cell-based studies have been supported by research in preclinical animal models. dovepress.com Gypenosides have been reported to inhibit tumorigenesis in a transgenic mouse model of intestinal neoplasia, the ApcMin/+ mouse model. d-nb.info In a murine xenograft model using human oral cancer SAS cells, gypenosides were found to suppress tumor growth. researchgate.net Additionally, in a subcutaneous transplanted tumor model using mouse gastric cancer cells (MCF), gypenoside treatment inhibited tumor growth. nih.gov These findings highlight the potential of gypenosides as therapeutic agents for cancer treatment. dovepress.comd-nb.info

Research on Neuroprotective and Neuromodulatory Effects

Gypenoside XVII has emerged as a compound with significant neuroprotective and neuromodulatory potential. cymitquimica.comselleckchem.commdpi.comspandidos-publications.com It has been investigated for its ability to protect neurons from various insults and to modulate neuronal function. mdpi.comspandidos-publications.com

Attenuation of Neurotoxicity and Excitotoxic Injury

Excitotoxicity, a pathological process resulting from excessive glutamate (B1630785) stimulation, is a common factor in many neurological disorders. mdpi.com Gypenoside XVII has demonstrated a protective effect against this form of neuronal injury. mdpi.comresearchgate.netnih.gov

In a rat model of glutamate excitotoxicity induced by kainic acid (KA), pretreatment with Gypenoside XVII significantly prevented seizures and rescued neuronal cell injury in the cortex. mdpi.com This neuroprotective effect is attributed to its ability to regulate the glutamatergic system. mdpi.com Specifically, Gypenoside XVII was found to decrease glutamate release from cortical nerve terminals. mdpi.comresearchgate.net This reduction in glutamate release is achieved through the suppression of N- and P/Q-type Ca2+ channels and the subsequent inhibition of protein kinase A (PKA) mediated phosphorylation of SNAP-25 and synapsin I. mdpi.com

Furthermore, Gypenoside XVII has been shown to protect against amyloid-beta (Aβ)-induced neurotoxicity, which is a key factor in the pathogenesis of Alzheimer's disease. chemfaces.comnih.gov In PC12 cells, Gypenoside XVII attenuated Aβ-induced oxidative stress, apoptosis, and autophagic cell death. mdpi.comchemfaces.comnih.govosti.gov This protection is mediated through the activation of the Nrf2/ARE pathway, which is dependent on the estrogen receptor. chemfaces.comnih.gov Gypenoside XVII has also been shown to protect against spinal cord injury in mice by reducing neuronal apoptosis and the inflammatory response. spandidos-publications.comspandidos-publications.com

Table 4: Neuroprotective Effects of Gypenoside XVII

| Model System | Insult | Protective Effects | Mechanisms of Action | Reference |

| Rat cortical synaptosomes | 4-Aminopyridine (4-AP) | Decreased glutamate release | Inhibition of N- and P/Q-type Ca2+ channels and PKA pathway | mdpi.comresearchgate.net |

| Rats | Kainic acid (KA) | Prevention of seizures, rescue of neuronal cell injury, decreased glutamate elevation | Regulation of synaptic glutamate release and cerebral blood flow | mdpi.comnih.gov |

| PC12 cells | Amyloid-beta (Aβ) 25-35 | Attenuation of oxidative stress, apoptosis, and autophagic cell death | Activation of Nrf2/ARE pathway via estrogen receptor | chemfaces.comnih.govosti.gov |

| Mice | Spinal cord injury | Improved functional recovery, suppressed neuronal apoptosis and inflammation | Upregulation of miR-21, regulation of PTEN/AKT/mTOR pathway | spandidos-publications.comspandidos-publications.com |

| Primary hippocampal neurons | Staurosporine (STP) | Attenuation of cytotoxicity and apoptosis | - | aging-us.com |

Modulation of Neuroinflammation and Microglial Activity

Gypenoside XVII has demonstrated significant capabilities in modulating neuroinflammatory processes, primarily through its influence on microglia, the resident immune cells of the central nervous system. Preclinical studies have shown that Gypenoside XVII can alleviate inflammation within the brain. For instance, it has been found to mitigate inflammation induced by lipopolysaccharide (LPS) in BV2 microglial cells. researchgate.netnih.govnih.govresearchgate.netmdpi.com

In animal models of chronic stress, Gypenoside XVII significantly inhibits the activation and proliferation of microglia in the prefrontal cortex. researchgate.netnih.govnih.gov This is evidenced by a reduction in the number of Iba1-positive cells, a common marker for microglia. nih.gov Furthermore, the compound has been observed to decrease the expression of complement component 3 (C3) in the prefrontal cortex of mice subjected to chronic unpredictable mild stress (CUMS). researchgate.netnih.govnih.govresearchgate.net The complement system is a critical component of innate immunity, and its activation is closely linked to neuroinflammation and the pathological activity of microglia. mdpi.com By downregulating C3 and its receptor C3aR, Gypenoside XVII appears to interrupt a key signaling pathway that triggers neuroinflammatory responses. researchgate.netmdpi.com

The mechanism underlying these effects involves the inhibition of the C3aR/STAT3 signaling pathway. researchgate.netnih.govresearchgate.net Chronic stress can lead to the activation of this pathway, resulting in the production of pro-inflammatory cytokines. Gypenoside XVII has been shown to reverse this activation, thereby suppressing the subsequent release of these inflammatory molecules. researchgate.netnih.govresearchgate.net

Table 1: Effects of Gypenoside XVII on Microglial and Neuroinflammatory Markers in Preclinical Models

| Model/Condition | Marker/Parameter | Observed Effect of Gypenoside XVII | Relevant Brain Region | Reference(s) |

|---|---|---|---|---|

| LPS-induced inflammation | BV2 microglial inflammation | Alleviation | In vitro | researchgate.netnih.govnih.govresearchgate.netmdpi.com |

| Chronic Unpredictable Mild Stress (CUMS) in mice | Microglial activation (Iba1+ cells) | Significant inhibition/reduction | Prefrontal Cortex | researchgate.netnih.govnih.gov |

| CUMS in mice | Complement C3 expression | Significant inhibition/decrease | Prefrontal Cortex | researchgate.netnih.govnih.govresearchgate.net |

| CUMS in mice | C3aR/STAT3 signaling | Inhibition/reversal of activation | Prefrontal Cortex | researchgate.netnih.govresearchgate.net |

Influence on Synaptic Plasticity and Pruning Mechanisms

Gypenoside XVII exerts a notable influence on synaptic health and plasticity, particularly by intervening in the process of synaptic pruning. researchgate.netnih.gov Synaptic pruning is a crucial developmental process where microglia remove weak or unnecessary synapses; however, in pathological states like chronic stress, this process can become excessive and detrimental. nih.gov

Research demonstrates that in mouse models of chronic unpredictable mild stress (CUMS), which induces excessive synaptic pruning by activated microglia, Gypenoside XVII can restore this process to normal levels in the prefrontal cortex. researchgate.netnih.govnih.gov This protective effect is linked to its ability to inhibit microglial activation and the complement C3/C3aR pathway, which is known to tag synapses for elimination. researchgate.netnih.gov The compound was shown to prevent the excessive microglial engulfment of both presynaptic and postsynaptic components, indicated by the preserved levels of proteins such as vGluT1 (presynaptic) and PSD95 (postsynaptic) within microglia. researchgate.net

Furthermore, Gypenoside XVII has been shown to regulate the glutamatergic system, which is fundamental to synaptic plasticity and function. mdpi.com In in vitro studies using rat cortical nerve terminals (synaptosomes), Gypenoside XVII was found to decrease the release of the excitatory neurotransmitter glutamate in a dose-dependent manner. mdpi.com This effect is achieved by inhibiting N- and P/Q-type Ca2+ channels and the subsequent phosphorylation of key proteins involved in neurotransmitter release, such as PKA, SNAP-25, and synapsin I. mdpi.com By reducing excessive glutamate release, Gypenoside XVII can protect against excitotoxicity, a pathological process that leads to neuronal damage and is implicated in numerous neurological disorders. mdpi.com

Table 2: Gypenoside XVII's Impact on Synaptic Components and Neurotransmitter Release

| Model/System | Parameter Investigated | Key Finding with Gypenoside XVII | Mechanism | Reference(s) |

|---|---|---|---|---|

| CUMS mouse model | Synaptic pruning in microglia | Restored excessive pruning | Inhibition of microglia-mediated pruning | researchgate.netnih.govnih.gov |

| CUMS mouse model | Presynaptic protein (vGluT1) in microglia | Restored levels | Reduced microglial engulfment | researchgate.net |

| CUMS mouse model | Postsynaptic protein (PSD95) in microglia | Restored levels | Reduced microglial engulfment | researchgate.net |

| Rat cortical synaptosomes | Glutamate release | Dose-dependent decrease | Inhibition of Ca2+ channels and PKA pathway | mdpi.com |

| Rat cortical synaptosomes | Phosphorylation of SNAP-25 and synapsin I | Significant reduction | Inhibition of PKA | mdpi.com |

Effects on Neurodegenerative Processes and Cognitive Function in Preclinical Models

Gypenoside XVII has shown neuroprotective potential in several preclinical models of neurodegeneration and cognitive impairment. researchgate.netmdpi.com Its mechanisms of action are multifaceted, involving the regulation of apoptosis, autophagy, and protection against excitotoxicity. researchgate.netmdpi.com

In models of glutamate-induced excitotoxicity, pretreatment with Gypenoside XVII significantly prevented seizures and rescued neuronal cell injury in the cortex of rats. mdpi.com It achieved this by regulating multiple aspects of glutamate homeostasis, including decreasing the expression of the glutamate synthesis enzyme glutaminase (B10826351) and the vesicular glutamate transporter 1 (VGLUT1), while increasing the expression of the glutamate metabolism enzyme glutamate dehydrogenase. mdpi.com Furthermore, it prevented pathological alterations in the NMDA receptor subunits GluN2A and GluN2B, which are critical for synaptic function and neuronal survival. mdpi.com

Studies have also highlighted the compound's role in ameliorating amyloid-β (Aβ)-induced neurotoxicity, a hallmark of Alzheimer's disease. researchgate.net Gypenoside XVII has been reported to protect against Aβ-induced apoptosis and autophagic cell death in neuronal cell lines. researchgate.net This protection is partly mediated through the estrogen receptor-dependent activation of the PI3K/Akt pathway, which in turn inactivates GSK-3β and activates the Nrf2/ARE/HO-1 antioxidant pathway. researchgate.netaging-us.com

Gypenosides, the family of compounds to which Gypenoside XVII belongs, have been shown to improve cognitive dysfunction caused by neuroinflammation. researchgate.netmdpi.com By inhibiting neuroinflammatory processes, these compounds may help preserve memory functions that are often compromised in neurodegenerative diseases. researchgate.netjapsonline.comjapsonline.com

Research on Affective and Stress-Related Behaviors in Preclinical Models

Gypenoside XVII has been extensively investigated for its effects on depression-like and stress-related behaviors, demonstrating significant antidepressant-like activity in various preclinical models. researchgate.netnih.govnih.govresearchgate.net

In behavioral tests commonly used to screen for antidepressant efficacy, Gypenoside XVII has shown positive results. researchgate.netnih.gov In mice, acute administration of the compound significantly decreased immobility time in both the tail suspension test and the forced swimming test, without affecting general locomotor activity in the open-field test. researchgate.netnih.gov These findings suggest a specific antidepressant-like effect rather than a general stimulant effect. nih.gov

In models of chronic stress, such as the chronic unpredictable mild stress (CUMS) paradigm, Gypenoside XVII has been shown to reverse depressive-like symptoms. researchgate.netnih.govnih.govresearchgate.net Mice subjected to CUMS exhibit behaviors like anhedonia (a core symptom of depression), which can be measured by a reduced preference for sucrose (B13894). Treatment with Gypenoside XVII significantly attenuated this deficit, restoring sucrose preference. researchgate.netnih.gov

Physiologically, Gypenoside XVII has been shown to alleviate the hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response system. researchgate.netnih.govnih.govresearchgate.net It significantly reduced the elevated serum corticosterone (B1669441) levels that are typically induced by acute stress, indicating a regulatory effect on the stress response. researchgate.netnih.gov The underlying mechanism for these antidepressant-like effects is believed to be linked to its anti-inflammatory actions in the brain, particularly the inhibition of the complement C3/C3aR/STAT3/cytokine signaling pathway in the prefrontal cortex. researchgate.netnih.govresearchgate.netmdpi.com

Table 3: Summary of Gypenoside XVII's Effects in Preclinical Models of Affective and Stress-Related Behavior

| Behavioral Test/Model | Parameter | Effect of Gypenoside XVII | Reference(s) |

|---|---|---|---|

| Tail Suspension Test | Immobility time | Significantly decreased | researchgate.netnih.gov |

| Forced Swimming Test | Immobility time | Significantly decreased | researchgate.netnih.gov |

| Sucrose Preference Test (CUMS model) | Sucrose preference | Significantly attenuated the reduction | researchgate.netnih.gov |

| Acute Stress | Serum corticosterone levels | Significantly alleviated hyperactivity | researchgate.netnih.govnih.govresearchgate.net |

| Open-Field Test | Locomotor activity (crossings, rearings) | No significant effect | nih.gov |

Research on Anti-inflammatory and Immunomodulatory Activities

Regulation of Inflammatory Mediators and Cytokine Expression

Gypenoside XVII exhibits potent anti-inflammatory properties by directly regulating the expression and production of key inflammatory molecules. researchgate.netmdpi.comresearchgate.net Its activity has been demonstrated in various in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated murine RAW 264.7 macrophages, Gypenoside XVII significantly inhibits the generation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.net In fact, its inhibitory effect on these cytokines was found to be more potent than its precursor, ginsenoside Rb1. mdpi.comresearchgate.net

In a mouse model of acute inflammation induced by xylene, Gypenoside XVII demonstrated a strong, dose-dependent inhibition of ear swelling and significantly reduced the production of TNF-α and IL-6 in the inflamed tissue. mdpi.com

The mechanism for this broad anti-inflammatory activity is linked to the modulation of specific signaling pathways. As observed in neurological models, Gypenoside XVII effectively inhibits the C3aR/STAT3 signaling cascade in the prefrontal cortex of stressed mice. researchgate.netmdpi.comresearchgate.net This inhibition prevents the downstream transcription and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. researchgate.netmdpi.comresearchgate.net By suppressing this pathway, Gypenoside XVII effectively dampens the inflammatory response at a molecular level. researchgate.netmdpi.com These findings underscore its potential as a regulator of cytokine expression in inflammatory conditions. researchgate.netmdpi.comresearchgate.net

Modulation of Macrophage Polarization and Immune Cell Responses

Macrophages are highly plastic immune cells that can polarize into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), in response to environmental cues. nih.gov The ability to modulate this polarization is a key therapeutic strategy for inflammatory diseases. While research on other gypenosides, such as Gypenoside LXXV, has more directly shown the capacity to reprogram M1 macrophages towards an M2-like phenotype, studies on Gypenoside XVII point towards a significant inhibitory effect on pro-inflammatory macrophage responses. researchgate.netacs.org

In a model using THP-1 macrophage-derived foam cells, which are critical in the development of atherosclerosis, Gypenoside XVII was shown to alleviate inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL). nih.gov This was associated with the modulation of the miR-182-5p/HDAC9 signaling pathway. nih.gov By inhibiting these inflammatory responses, Gypenoside XVII helps to reduce a key pathological event driven by macrophages. nih.gov

Furthermore, in LPS-induced RAW 264.7 macrophages, Gypenoside XVII strongly suppresses the production of nitric oxide (NO), a key inflammatory mediator produced by M1-like macrophages. mdpi.comresearchgate.net This inhibition of inflammatory mediators, coupled with its ability to reduce pro-inflammatory cytokine secretion, indicates that Gypenoside XVII can effectively modulate macrophage-driven inflammation, pushing the response away from a persistent, pro-inflammatory state. mdpi.comresearchgate.netnih.gov

Mechanisms of Immune Checkpoint Pathway Modulation

Preclinical research indicates that Gypenoside XVII can modulate immune checkpoint pathways, which are crucial in cancer immunotherapy. In studies involving gastric cancer cells, gypenosides have been shown to inhibit the transcription of Programmed Death-Ligand 1 (PD-L1). frontiersin.orgresearchgate.net This effect is achieved by binding to and reducing the phosphorylation of STAT3, a key transcription factor for PD-L1. frontiersin.orgresearchgate.net By downregulating PD-L1 expression on cancer cells, Gypenoside XVII may enhance the antitumor capabilities of T cells. frontiersin.orgresearchgate.net Co-culture experiments demonstrated that gastric cancer cells treated with gypenosides led to an enhanced antitumor response from primary mouse CD8+ T cells. frontiersin.orgresearchgate.net Animal models of gastric cancer further confirmed that treatment significantly downregulated the expression of PD-L1. frontiersin.orgresearchgate.net These findings suggest a potential mechanism for Gypenoside XVII in cancer treatment by interfering with the PD-1/PD-L1 immune checkpoint axis. frontiersin.org

Research on Antioxidant Properties

Gypenoside XVII has demonstrated significant efficacy in mitigating oxidative stress in various preclinical models. A primary indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. In studies using ApoE-/- mice, a model for atherosclerosis, Gypenoside XVII treatment led to a notable decrease in serum MDA levels. caymanchem.comsemanticscholar.org Similarly, in models of myocardial ischemia-reperfusion injury, the compound reduced MDA content. researchgate.net Research on human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (Ox-LDL) also showed that Gypenoside XVII could lower MDA levels, indicating a protective effect against oxidative damage at a cellular level. semanticscholar.org The compound's ability to reduce reactive oxygen species (ROS) production is a key part of this protective action. semanticscholar.orgnih.gov

| Preclinical Model | Key Oxidative Stress Parameter | Observed Effect | Reference |

|---|---|---|---|

| ApoE-/- Mice (Atherosclerosis) | Malondialdehyde (MDA) | Significantly decreased | caymanchem.comsemanticscholar.org |

| Rat Hearts (Myocardial I/R) | Malondialdehyde (MDA) | Reduced | researchgate.net |

| HUVECs exposed to Ox-LDL | Reactive Oxygen Species (ROS) | Inhibited production | semanticscholar.org |

| ARPE-19 Cells exposed to H2O2 | Reactive Oxygen Species (ROS), Malondialdehyde (MDA) | Significantly decreased | nih.gov |

In addition to directly mitigating oxidative damage, Gypenoside XVII strengthens the body's own antioxidant capabilities. It achieves this by increasing the activity and expression of key endogenous antioxidant enzymes. In preclinical studies on ApoE-/- mice, treatment with Gypenoside XVII resulted in elevated serum levels of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). caymanchem.comsemanticscholar.org Similar enhancements of SOD and CAT activity were observed in models of myocardial ischemia-reperfusion injury. researchgate.net Mechanistic studies in HUVECs revealed that Gypenoside XVII reversed the Ox-LDL-induced decrease in SOD, GPx, and CAT activities. semanticscholar.org This effect is linked to the activation of the Nrf2/ARE pathway, a critical signaling cascade in the cellular antioxidant response. semanticscholar.orgnih.gov Gypenoside XVII has been shown to promote the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), further contributing to its antioxidant effects. semanticscholar.org

| Preclinical Model | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| ApoE-/- Mice (Atherosclerosis) | Superoxide Dismutase (SOD) | Increased serum levels | caymanchem.comsemanticscholar.org |

| Glutathione Peroxidase (GPx) | Increased serum levels | caymanchem.comsemanticscholar.org | |

| Catalase (CAT) | Increased serum levels | caymanchem.comsemanticscholar.org | |

| Mice (Myocardial I/R) | Superoxide Dismutase (SOD) | Activated | researchgate.net |

| Catalase (CAT) | Activated | researchgate.net |

Research on Cardioprotective Effects

Gypenoside XVII has shown significant cardioprotective properties in preclinical models of myocardial ischemia-reperfusion (I/R) injury. In isolated Langendorff-perfused rat hearts subjected to I/R, treatment with Gypenoside XVII was found to inhibit myocardial apoptosis, reduce cardiac dysfunction, and improve the recovery of contractile function. koreascience.krnih.gov The compound's protective mechanisms involve the inhibition of endoplasmic reticulum (ER) stress and the subsequent mitochondrial injury that it induces. researchgate.netkoreascience.krnih.gov By delaying the onset of ER stress, Gypenoside XVII helps preserve mitochondrial function, evidenced by reduced mitochondrial permeability transition pore opening and decreased reactive oxygen species production. researchgate.netkoreascience.krnih.gov These cardioprotective effects are regulated through the activation of the PI3K/Akt and p38 signaling pathways. researchgate.netkoreascience.kr Studies in mouse models of myocardial I/R also showed that Gypenoside XVII improved cardiac function and reduced myocardial infarct size. researchgate.net

| Model | Parameter | Finding | Reference |

|---|---|---|---|

| Langendorff-Perfused Rat Hearts | Cardiac Contractility | Improved recovery | koreascience.krnih.gov |

| Myocardial Apoptosis | Inhibited | koreascience.krnih.gov | |

| ER Stress & Mitochondrial Injury | Inhibited | koreascience.krnih.gov | |

| Mouse Myocardial I/R Model | Cardiac Function | Significantly improved | researchgate.net |

| Myocardial Infarct Size | Reduced | researchgate.net |

Gypenoside XVII has been investigated for its potential to combat atherosclerosis, a key underlying cause of cardiovascular disease. In studies utilizing ApoE-/- mice fed a high-fat diet, a standard model for atherosclerosis research, Gypenoside XVII treatment significantly attenuated the progression of the disease. caymanchem.comsemanticscholar.org The compound was observed to decrease the area of atherosclerotic plaques in the aorta and reduce lipid deposition within the aortic sinus. caymanchem.comsemanticscholar.org The anti-atherosclerotic effects of Gypenoside XVII are attributed to its ability to reduce endothelial apoptosis and oxidative stress. caymanchem.comjst.go.jp Mechanistic studies have revealed that these effects are mediated, at least in part, through the estrogen receptor α (ERα)-mediated PI3K/Akt pathway, highlighting its function as a potential phytoestrogen. semanticscholar.org

Modulation of Endothelial Cell Function

Gypenoside XVII has demonstrated significant protective effects on endothelial cells, which are critical to cardiovascular health. Research indicates that this compound can shield these cells from injury induced by oxidative stress and inflammation. In preclinical in vitro studies using human umbilical vein endothelial cells (HUVECs), Gypenoside XVII was found to mitigate the toxic effects of oxidized low-density lipoprotein (Ox-LDL), a key factor in the development of atherosclerosis. medchemexpress.comnih.govmdpi.com Pre-treatment with Gypenoside XVII dose-dependently protected HUVECs from Ox-LDL-induced damage and apoptosis. medchemexpress.comtaiclone.com

The protective mechanism of Gypenoside XVII involves the modulation of several key signaling pathways. It has been shown to act via the estrogen receptor alpha (ERα), initiating a cascade that involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.govmdpi.comsemanticscholar.orgjst.go.jp Activation of this pathway helps to preserve endothelial cell integrity and function. Furthermore, Gypenoside XVII influences nitric oxide (NO) bioavailability, a crucial molecule for vasodilation and endothelial health. Studies on the broader class of gypenosides suggest they can induce endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in blood vessels, which helps maintain normal vascular tone. jst.go.jp

In addition to its protective roles against oxidative stress, Gypenoside XVII exhibits anti-inflammatory properties within the endothelium. It can reduce the expression of pro-inflammatory mediators, thereby preventing the inflammatory cascade that contributes to endothelial dysfunction and the progression of atherosclerotic plaques. frontiersin.orgresearchgate.net This is achieved, in part, by regulating pathways such as the nuclear factor kappa B (NF-κB) pathway, which is central to the inflammatory response in endothelial cells. mdpi.com

Table 1: Summary of Preclinical Research on Gypenoside XVII and Endothelial Function

| Model/System | Key Findings | Implicated Pathway/Mechanism | Reference(s) |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Protected against Ox-LDL-induced apoptosis and cytotoxicity. | Estrogen Receptor α (ERα), PI3K/Akt Pathway | medchemexpress.comnih.govmdpi.comsemanticscholar.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited Ox-LDL-induced generation of reactive oxygen species (ROS). | Antioxidant effects via ERα/PI3K/Akt | mdpi.comsemanticscholar.org |

| Animal Models (High Choline-Fed Mice) | A saponin-enriched fraction containing Gypenoside XVII increased serum levels of eNOS and NO. | Promotion of NO synthesis | jst.go.jp |

Research on Metabolic Regulatory Activities

Gypenoside XVII has been identified as a potent regulator of lipid metabolism in various preclinical models, suggesting its potential role in managing dyslipidemia and related metabolic disorders. Studies involving animal models of atherosclerosis and hyperlipidemia have consistently shown the lipid-lowering effects of this compound. nih.gov

In high-fat diet-fed apolipoprotein E-deficient (ApoE−/−) mice, a standard model for atherosclerosis research, administration of Gypenoside XVII resulted in a significant reduction in serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). medchemexpress.comnih.govtaiclone.com These findings highlight its ability to correct adverse lipid profiles that are major risk factors for cardiovascular disease. Furthermore, research on gypenoside extracts, of which Gypenoside XVII is a key component, has demonstrated a marked decrease in plasma triglycerides in rats with induced hyperlipidemia. researchgate.netualberta.ca One study showed that a gypenoside extract reduced triglyceride levels by up to 85% and total cholesterol by 44% after chronic administration. researchgate.netualberta.ca

The mechanisms underlying these effects involve the modulation of key pathways in lipid homeostasis. Gypenosides have been found to influence hepatic lipid metabolism, including processes of cholesterol synthesis and fatty acid metabolism. nih.gov Research suggests that gypenosides can inhibit the activity of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. taylorandfrancis.com Additionally, gypenosides have been shown to reverse the inhibition of lipoprotein lipase (B570770) (LPL) activity, an enzyme crucial for breaking down triglycerides from lipoproteins, thereby facilitating their clearance from the circulation. ualberta.ca By targeting these fundamental pathways, Gypenoside XVII helps to decrease lipid accumulation and prevent the progression of conditions like nonalcoholic fatty liver disease (NAFLD) and atherosclerosis. nih.govdoi.org

Table 2: Effects of Gypenoside XVII and Related Saponins (B1172615) on Lipid Profiles in Preclinical Models

| Animal Model | Treatment | Key Findings on Lipid Profile | Reference(s) |

|---|---|---|---|

| ApoE−/− Mice (High-Fat Diet) | Gypenoside XVII | Significantly decreased serum Total Cholesterol (TC) and LDL-Cholesterol (LDL-C). | medchemexpress.comnih.govtaiclone.comcaymanchem.com |

| Rats (Poloxamer P407-induced hyperlipidemia) | Gypenoside Extract | Reduced triglycerides by 53% (acute) and 85% (chronic); Reduced total cholesterol by 10% (acute) and 44% (chronic). | researchgate.netualberta.ca |

| Rats (High-Fat Diet) | Gypenoside Aglycones | Significantly reduced serum TC, Triglycerides (TG), and LDL-C. | doi.org |

Key Signaling Cascade Modulation

Gypenoside XVII exerts its biological effects by interacting with and modulating several critical signaling pathways. These interactions can lead to a cascade of downstream events that influence cellular processes such as apoptosis, inflammation, oxidative stress, and cell survival.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Gypenoside XVII has been shown to activate this pathway in various cellular contexts, contributing to its protective effects. In neuronal cells, pretreatment with Gypenoside XVII activates the PI3K/Akt pathways, which is a key mechanism in its neuroprotective action against amyloid-beta-induced toxicity. This activation is often linked to the estrogen receptor, suggesting a potential mechanism for its phytoestrogenic effects.

In the context of atherosclerosis, Gypenoside XVII mitigates the toxic effects of oxidized low-density lipoprotein (Ox-LDL) on human umbilical vein endothelial cells (HUVECs) by increasing antioxidant defense through the ERα/PI3K/Akt pathway. Research in gastric cancer cells has demonstrated that gypenosides can induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway. Molecular docking studies have further revealed that gypenosides can bind effectively to key proteins in this pathway, such as PI3K, AKT, and mTOR.

| Cellular Model | Effect of Gypenoside XVII | Downstream Consequences | Reference |

| PC12 cells (neuronal) | Activation of PI3K/Akt | Neuroprotection against Aβ25-35-induced toxicity | |

| HUVECs (endothelial) | Activation of ERα/PI3K/Akt | Increased antioxidant defense against Ox-LDL | |

| Gastric cancer cells | Inhibition of PI3K/AKT/mTOR | Induction of apoptosis | |

| Bladder cancer cells | Inactivation of PI3K/AKT/mTOR | Induction of apoptosis |

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Studies have indicated that gypenosides can inhibit the activation of NF-κB. This inhibition is a key mechanism underlying the anti-inflammatory properties of these compounds. In lipopolysaccharide (LPS)-stimulated macrophage cells, gypenosides have been shown to significantly inhibit the nuclear translocation of NF-κB. This is achieved by down-regulating the phosphorylation of upstream IκB kinase.

In the context of osteoclastogenesis, gypenosides have been found to inhibit the RANKL-induced activation of NF-κB in bone marrow macrophages, suggesting a potential role in treating osteoclast-related diseases like osteoporosis.

| Cellular Model | Effect of Gypenoside XVII | Downstream Consequences | Reference |

| RAW264.7 macrophages | Inhibition of NF-κB nuclear translocation | Reduced expression of proinflammatory mediators | |

| Bone marrow macrophages | Inhibition of RANKL-induced NF-κB activation | Suppression of osteoclast differentiation |

The Nrf2/ARE/HO-1 pathway is the primary cellular defense mechanism against oxidative stress. Gypenoside XVII has been identified as a potent activator of this pathway. In neuronal cells, Gypenoside XVII induces the nuclear translocation of Nrf2, which in turn augments the antioxidant responsive element enhancer activity and upregulates the expression and activity of Heme Oxygenase-1 (HO-1). This activation is crucial for its protective effects against oxidative stress-induced neurotoxicity.

The activation of the Nrf2/HO-1 pathway by various natural compounds, including ginsenosides (B1230088) which are structurally similar to gypenosides, has been shown to be a critical defense mechanism against oxidative stress-mediated cellular damage in various cell types, including retinal pigment epithelial cells. The activation of this pathway by phytochemicals is considered a potential strategy for cancer chemoprevention.

| Cellular Model | Effect of Gypenoside XVII | Downstream Consequences | Reference |

| PC12 cells (neuronal) | Induction of Nrf2 nuclear translocation, increased HO-1 expression and activity | Protection against Aβ25-35-induced oxidative stress, apoptosis, and autophagic cell death |

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Gypenoside XVII has been shown to inhibit GSK-3β activity. This inhibition is part of the signaling cascade initiated by the activation of the PI3K/Akt pathway and contributes to the neuroprotective effects of Gypenoside XVII. The regulation of GSK-3β is a complex process, with its activity being influenced by phosphorylation and its interaction with other proteins within cellular complexes. In the context of bone remodeling, GSK-3β is a pivotal regulator in multiple signaling networks involved in osteoclastogenesis.

| Cellular Model | Effect of Gypenoside XVII | Upstream Regulator | Downstream Consequences | Reference |

| PC12 cells (neuronal) | Inhibition of GSK-3β | PI3K/Akt pathway activation | Neuroprotection |

The STAT3 pathway is involved in cell growth, survival, and differentiation, and its dysregulation is often associated with cancer and inflammatory diseases. Gypenoside XVII has been found to inhibit the STAT3 signaling pathway. In a mouse model of stress-induced depression, Gypenoside XVII was shown to produce antidepressant-like effects by inhibiting the complement C3/C3aR/STAT3/cytokine signaling in the prefrontal cortex. This inhibition led to a decrease in the activation of microglia and the expression of proinflammatory cytokines. Network pharmacology analysis has also suggested that STAT3 is a potential target for the anti-cancer effects of gypenosides.

| In Vivo Model | Effect of Gypenoside XVII | Downstream Consequences | Reference |

| CUMS mice (prefrontal cortex) | Inhibition of C3aR/STAT3 signaling, downregulation of pSTAT3 | Reduced microglial activation, decreased proinflammatory cytokines, antidepressant-like effects |

The MAPK and ERK pathways are critical signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The effect of gypenosides on these pathways appears to be context-dependent. In some studies, gypenosides have been shown to inhibit MAPK activation. For instance, in RANKL-stimulated bone marrow macrophages, gypenosides inhibited MAPK activation, contributing to the suppression of osteoclastogenesis. Similarly, in LPS-stimulated macrophages, gypenosides were found to down-regulate the phosphorylation of JNK and ERK, but not p38 MAPK.

Conversely, in a model of renal ischemia-reperfusion injury, gypenosides were demonstrated to activate ERK signaling, which was associated with a protective effect against renal cell apoptosis. In renal cell carcinoma, Gypenoside L and Gypenoside LI were found to inhibit proliferation by downregulating p-P38, p-MEK, and p-ERK.

| Cellular/Animal Model | Effect of Gypenoside XVII/Gypenosides | Downstream Consequences | Reference |

| Bone marrow macrophages | Inhibition of RANKL-induced MAPK activation | Suppression of osteoclast differentiation | |

| RAW264.7 macrophages | Down-regulation of JNK and ERK phosphorylation | Anti-inflammatory effects | |

| Mice with renal ischemia-reperfusion | Activation of ERK signaling | Protection against renal cell apoptosis | |

| Renal cell carcinoma cells | Downregulation of p-P38, p-MEK, and p-ERK | Inhibition of proliferation and induction of apoptosis |

Receptor-Mediated Actions

Gypenoside XVII has been shown to interact with specific cellular receptors, thereby initiating downstream signaling cascades that influence cellular function.

Gypenoside XVII is recognized as a phytoestrogen, a plant-derived compound that exhibits estrogen-like activities. nih.gov Its structural similarity to estradiol allows it to bind to and activate estrogen receptors (ERs), particularly ERα. nih.gov This activation can trigger both genomic and non-genomic signaling pathways. nih.gov

Upon binding to ERα, Gypenoside XVII can initiate a signaling cascade involving the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov This pathway is crucial for cell survival and proliferation. The interaction between ERα and PI3K can lead to the activation of Akt, a serine/threonine kinase. nih.gov This activation, in turn, can influence downstream targets, contributing to the protective effects of Gypenoside XVII against cellular damage. nih.gov

| Target Receptor | Interacting Molecule | Downstream Signaling Pathway | Key Outcomes |

| Estrogen Receptor α (ERα) | Gypenoside XVII | PI3K/Akt | Activation of pro-survival pathways |

This table summarizes the interaction of Gypenoside XVII with the Estrogen Receptor α and its downstream effects.

Gypenoside XVII has been demonstrated to interact with the complement system, specifically by inhibiting the C3a receptor (C3aR). nih.govnih.gov The complement system is a part of the innate immune system, and its overactivation can lead to inflammation and tissue damage.

In the context of stress-induced conditions, the levels of complement component C3 and its receptor C3aR can become significantly elevated. nih.gov Gypenoside XVII has been shown to downregulate the expression of both C3 and C3aR. nih.gov This inhibition of the C3/C3aR axis disrupts the downstream signaling pathway involving STAT3 (Signal Transducer and Activator of Transcription 3). nih.govnih.govresearchgate.net By inhibiting the C3aR/STAT3 signaling cascade, Gypenoside XVII can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govmdpi.com This interaction plays a role in mitigating excessive synaptic pruning and microglial activation in the brain. nih.govnih.gov

| Target Receptor | Interacting Molecule | Downstream Signaling Pathway | Key Outcomes |

| Complement Receptor 3a (C3aR) | Gypenoside XVII | STAT3 | Inhibition of pro-inflammatory cytokine release, reduction of microglial activation. nih.govmdpi.com |

This table details the interaction of Gypenoside XVII with the Complement Receptor 3a and the subsequent signaling cascade.

Regulation of Gene Expression and Non-coding RNAs

Gypenoside XVII influences cellular processes by modulating the expression of both protein-coding genes and non-coding RNAs, such as microRNAs.

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Gypenoside XVII has been found to modulate the expression of specific miRNAs, thereby influencing their target genes and associated pathways.

One key miRNA regulated by Gypenoside XVII is miR-21. nih.gov In the context of spinal cord injury, the expression of miR-21 is typically downregulated. nih.gov Treatment with Gypenoside XVII has been shown to upregulate the expression of miR-21. nih.gov This upregulation of miR-21 is critical for the neuroprotective effects of Gypenoside XVII, as it leads to the inactivation of the PTEN/AKT/mTOR pathway, which is involved in neuronal apoptosis and inflammation. nih.gov Inhibition of miR-21 has been shown to abolish the protective effects of Gypenoside XVII. nih.gov

| MicroRNA | Effect of Gypenoside XVII | Target Pathway | Key Outcomes |

| miR-21 | Upregulation | PTEN/AKT/mTOR | Suppression of neuronal apoptosis and inflammation. nih.gov |

This table illustrates the regulatory effect of Gypenoside XVII on miR-21 and its impact on a key signaling pathway.

Gypenoside XVII can directly influence the transcription of specific genes, thereby altering cellular functions. A primary example of this is its effect on Transcription Factor EB (TFEB).

TFEB is a master regulator of lysosomal biogenesis and autophagy. nih.govnih.govmdpi.com Gypenoside XVII activates TFEB, leading to its translocation from the cytoplasm to the nucleus. nih.govresearchgate.net In the nucleus, TFEB promotes the expression of a wide range of genes involved in the autophagy-lysosome pathway. nih.gov This activation of TFEB by Gypenoside XVII enhances the clearance of cellular waste and aggregated proteins. nih.gov The mechanism of TFEB activation by Gypenoside XVII involves the release of TFEB from its inhibitory complex with 14-3-3 proteins. nih.gov

| Target Gene | Effect of Gypenoside XVII | Function of Gene Product | Key Outcomes |

| TFEB | Activation and nuclear translocation | Master regulator of lysosomal biogenesis and autophagy | Enhanced clearance of cellular debris and protein aggregates. nih.govnih.gov |

This table summarizes the transcriptional regulation of TFEB by Gypenoside XVII and the resulting cellular outcomes.

Cellular Organelle Homeostasis Modulation

The primary mechanism through which Gypenoside XVII modulates organelle homeostasis is by enhancing lysosome biogenesis and autophagy flux. nih.govresearchgate.net As mentioned previously, the activation of TFEB by Gypenoside XVII leads to an increase in the number and function of lysosomes. nih.gov This, in turn, improves the efficiency of autophagy, the cellular process responsible for degrading and recycling damaged organelles and misfolded proteins. nih.gov

Furthermore, the regulation of intracellular calcium levels by gypenosides, a class of compounds to which Gypenoside XVII belongs, can also impact organelle homeostasis, particularly that of the endoplasmic reticulum (ER). nih.gov The ER is a key organelle involved in protein synthesis and calcium storage. nih.gov Perturbations in ER calcium homeostasis can trigger ER stress and apoptosis. nih.gov By influencing calcium signaling, gypenosides can modulate ER function and cellular fate. nih.gov

| Cellular Process | Effect of Gypenoside XVII | Key Organelles Involved | Key Outcomes |

| Autophagy and Lysosomal Biogenesis | Enhancement | Lysosomes, Autophagosomes | Improved clearance of cellular waste, maintenance of cellular health. nih.gov |

| Calcium Homeostasis | Modulation | Endoplasmic Reticulum | Regulation of ER function and cell survival. nih.gov |

This table outlines the modulation of cellular organelle homeostasis by Gypenoside XVII.

Elucidation of Molecular Mechanisms and Signaling Pathways of Gypenoside Xvii

Elucidation of Molecular Mechanisms and Signaling Pathways

Gypenoside XVII has been shown to exert significant protective effects by modulating the endoplasmic reticulum (ER) stress response, a critical cellular process that becomes dysregulated under pathological conditions such as ischemia-reperfusion (I/R) injury. Research indicates that Gypenoside XVII can inhibit the upregulation of key ER stress marker proteins that are typically induced by cellular stress.

In studies involving myocardial I/R injury, treatment with Gypenoside XVII has been found to significantly decrease the expression of glucose-regulated protein 78 (GRP78), a central regulator of the unfolded protein response (UPR). mdpi.com Furthermore, Gypenoside XVII has been observed to reduce the phosphorylation of protein kinase R-like endoplasmic reticulum kinase (PERK) and the expression of activating transcription factor 6 (ATF6) and C/EBP homologous protein (CHOP). mdpi.com The CHOP pathway, in particular, is a key mediator of ER stress-induced apoptosis, and its inhibition by Gypenoside XVII is a crucial aspect of its protective mechanism. mdpi.com

The cardioprotective effects of Gypenoside XVII are linked to the PI3K/AKT and P38 signaling pathways, which appear to control the compound's ability to delay the onset of ER stress. biorxiv.orgnih.gov By mitigating the activation of ER stress-associated proteins, Gypenoside XVII helps to prevent downstream apoptotic signaling and preserve cellular function. For instance, in renal I/R injury models, Gypenoside XVII pretreatment significantly decreased the expression of BIP (an alternative name for GRP78), p-PERK, and CHOP. mdpi.com This inhibition of the ER stress response contributes to the reduction of apoptosis and cellular damage.

Table 1: Effect of Gypenoside XVII on Key ER Stress Response Proteins

| Protein | Function in ER Stress | Observed Effect of Gypenoside XVII |

|---|---|---|

| GRP78 (BIP) | Master regulator of the UPR, binds to unfolded proteins. | Decreased expression mdpi.commdpi.com |

| PERK | ER stress sensor that, when activated, phosphorylates eIF2α. | Decreased phosphorylation mdpi.com |

| ATF6 | Transcription factor that upregulates ER chaperones. | Decreased expression mdpi.com |

| CHOP | Pro-apoptotic transcription factor induced by severe ER stress. | Decreased expression mdpi.commdpi.com |

The protective effects of Gypenoside XVII against ER stress are intrinsically linked to the preservation of mitochondrial integrity and function. Direct interactions and crosstalk between the ER and mitochondria are critical in determining cell fate during stress, and Gypenoside XVII appears to modulate this relationship to promote cell survival.

Studies have demonstrated that the inhibition of ER stress by Gypenoside XVII prevents subsequent mitochondrial injury. biorxiv.orgnih.govresearchgate.net This includes mitigating the opening of the mitochondrial permeability transition pore (mPTP), reducing the production of mitochondrial reactive oxygen species (ROS), and preserving mitochondrial respiratory function. biorxiv.org In the context of myocardial ischemia-reperfusion, apoptosis is often mediated by ER stress-associated mitochondrial injury, a process that Gypenoside XVII effectively counters. biorxiv.org

Table 2: Impact of Gypenoside XVII on Mitochondrial Parameters

| Parameter | Role in Mitochondrial Function | Finding with Gypenoside XVII |

|---|---|---|

| mPTP Opening | Induces mitochondrial swelling and apoptosis. | Inhibited biorxiv.org |

| ROS Production | Contributes to oxidative stress and cellular damage. | Reduced biorxiv.org |

| Respiratory Function | Essential for ATP production and cellular energy. | Preserved biorxiv.org |

| Mfn2 Expression | Promotes mitochondrial fusion. | Improved mdpi.com |

| BAX Expression | Pro-apoptotic protein that targets mitochondria. | Inhibited mdpi.com |

Gypenoside XVII plays a significant role in cellular clearance mechanisms by enhancing lysosome biogenesis and promoting efficient autophagy flux. This is particularly relevant in neurodegenerative disease models, such as Alzheimer's disease, where the clearance of protein aggregates is impaired.

The primary mechanism for this action is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. nih.gov Research has shown that Gypenoside XVII can promote the nuclear translocation of TFEB. nih.gov It achieves this by facilitating the release of TFEB from its complex with the 14-3-3 protein, allowing it to move into the nucleus and activate its target genes. nih.gov

Table 3: Gypenoside XVII's Influence on Autophagy and Lysosomal Markers

| Marker | Function | Effect of Gypenoside XVII |

|---|---|---|

| TFEB | Master transcriptional regulator of lysosome and autophagy genes. | Nuclear translocation activated nih.gov |

| LAMP-1 | Lysosomal membrane protein, marker for lysosome abundance. | Upregulated nih.govnih.gov |

| LysoTracker Staining | Indicates acidic organelles, primarily lysosomes. | Increased nih.govnih.gov |

| LC3-II | Marker for autophagosome formation. | Increased conversion from LC3-I nih.gov |

| p62 | Autophagy receptor, degraded during autophagy flux. | Reduced expression nih.gov |

Recent research has elucidated a specific role for Gypenoside XVII in the modulation of ion channels, particularly voltage-gated calcium channels. This activity is a key component of its neuroprotective effects, especially in the context of excitotoxicity.

A study investigating the compound's effect on the glutamatergic system revealed that Gypenoside XVII can dose-dependently decrease the release of the excitatory neurotransmitter glutamate (B1630785) from cortical nerve terminals. nih.govresearchgate.net The mechanism underlying this reduction in glutamate exocytosis involves the suppression of specific types of calcium channels. The inhibitory effect of Gypenoside XVII on glutamate release was abolished by the blockade of N- and P/Q-type voltage-gated Ca²⁺ channels. nih.govresearchgate.net

This suggests that Gypenoside XVII directly or indirectly inhibits the influx of calcium through these specific channels, a critical step that precedes the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By suppressing N- and P/Q-type Ca²⁺ channels, Gypenoside XVII effectively reduces glutamate exocytosis, thereby protecting against the neuronal damage caused by excessive glutamate receptor activation, a hallmark of excitotoxic injury. nih.govresearchgate.net

Advanced Methodologies in Gypenoside Xvii Research

In Vitro Experimental Models

In vitro models are fundamental for dissecting the molecular and cellular effects of Gypenoside XVII in a controlled environment. These systems allow for detailed mechanistic studies that are often not feasible in more complex living organisms.

Diverse Mammalian Cell Culture Systems for Mechanistic Studies

A wide array of mammalian cell lines has been employed to investigate the biological activities of Gypenoside XVII across different diseases. These include:

Cancer Cell Lines: The anti-cancer properties of gypenosides, including Gypenoside XVII, have been explored in various cancer cell lines. Studies have demonstrated that gypenosides can inhibit the growth and proliferation of cancer cells and induce apoptosis. dovepress.comdovepress.comresearchgate.net For instance, gypenosides have been shown to be effective against human gastric cancer cell lines HGC-27 and SGC-7901, esophageal cancer Eca-109 cells, and human colon cancer SW620 cells. frontiersin.orgnih.govresearchgate.net Research has also been conducted on cervical epidermoid carcinoma cells, oral cancer SAS cells, and human hepatoma HepG-2 and Huh-7 cells. dovepress.comdovepress.com The mechanisms often involve the induction of oxidative stress and the inhibition of critical signaling pathways like the PI3K/AKT/mTOR pathway. dovepress.comfrontiersin.org Furthermore, Gypenoside XVII's derivative, gypenoside LXXV, has shown anti-cancer activity against HeLa, B16, and MDA-MB231 cell lines. mdpi.com

Neuronal Cells: The neuroprotective effects of Gypenoside XVII have been extensively studied using neuronal cell models. For example, in PC12 cells, a rat pheochromocytoma cell line often used to model neurons, Gypenoside XVII has been shown to protect against amyloid-β (Aβ)-induced neurotoxicity and oxidative stress. caymanchem.comglpbio.commdpi.com It has also been found to induce the autophagic clearance of Aβ precursor protein. caymanchem.com In SH-SY5Y human neuroblastoma cells, Gypenoside XVII has been observed to regulate pathways related to mitochondrial autophagy. nih.gov Additionally, studies on rat cortical synaptosomes have revealed that Gypenoside XVII can reduce glutamate (B1630785) release, suggesting a role in mitigating excitotoxicity. mdpi.com

Immune Cells: The anti-inflammatory and immunomodulatory properties of Gypenoside XVII are investigated using various immune cell types. Murine RAW 264.7 macrophages are a common model to study inflammation, where Gypenoside XVII has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 induced by lipopolysaccharide (LPS). researchgate.netmdpi.comnih.gov The compound has also been studied in BV2 microglia, where it was found to alleviate LPS-induced inflammation. nih.govmdpi.com Furthermore, research involving primary mouse CD8+ T cells co-cultured with gastric cancer cells has demonstrated that gypenosides can enhance the anti-tumor immunity of T cells. frontiersin.orgnih.gov

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are a key in vitro model for studying the cardiovascular effects of Gypenoside XVII. glpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com Research has shown that Gypenoside XVII can protect HUVECs from oxidized low-density lipoprotein (Ox-LDL)-induced injury, a critical event in the development of atherosclerosis. glpbio.comnih.govmdpi.commedchemexpress.commdpi.commedchemexpress.com It achieves this by reducing oxidative stress and apoptosis. nih.govmdpi.comresearchgate.net The involvement of the estrogen receptor alpha (ERα)-mediated PI3K/Akt pathway has been identified in these protective effects. nih.govmdpi.com

Cardiomyocytes: The cardioprotective potential of Gypenoside XVII is often examined using cardiomyocyte cell lines. H9c2 cells, a cell line derived from rat heart tissue, are frequently used to model cardiac ischemia-reperfusion (I/R) injury. nih.govresearchgate.netfrontiersin.orgresearchgate.net Studies have shown that Gypenoside XVII can protect these cells from hypoxia/reoxygenation-induced death and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. nih.gov The mechanisms are thought to involve the suppression of endoplasmic reticulum (ER) stress and the regulation of mitochondrial function. nih.govresearchgate.net